1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine
Description
The compound 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine features a fluorinated pyrazole core (5-fluoro-1,3-dimethyl substitution) linked via a methanamine bridge to a 5-fluoro-2-thienylmethyl group. This structure combines electron-withdrawing fluorine atoms and heterocyclic moieties, which may enhance binding specificity in receptor interactions or modulate physicochemical properties such as solubility and metabolic stability.
Properties
Molecular Formula |
C11H14ClF2N3S |
|---|---|
Molecular Weight |
293.76 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H13F2N3S.ClH/c1-7-9(11(13)16(2)15-7)6-14-5-8-3-4-10(12)17-8;/h3-4,14H,5-6H2,1-2H3;1H |
InChI Key |
QVRJOBHRMZBIPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNCC2=CC=C(S2)F)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of fluorine atoms and the thienyl group. Common reagents used in these reactions include fluorinating agents, thienyl precursors, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The fluorine atoms and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
The target compound shares key features with several analogs documented in the evidence:
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations:
- Fluorination: Fluorine atoms in the pyrazole (e.g., 5-fluoro in the target) and thiophene rings (e.g., 5-fluoro-2-thienyl in Ev13) are common.
- Synthetic Strategies : Many analogs (e.g., Ev2, Ev5) employ reductive amination or nucleophilic substitution, suggesting the target compound could be synthesized via similar protocols .
Spectroscopic and Analytical Data
While the target compound’s NMR or HRMS data are unavailable, trends from analogs provide benchmarks:
Table 2: Spectral Data Trends in Analogs
Key Findings:
- Fluorinated aromatic protons typically resonate between δ 7.0–7.3 ppm, while methyl groups on pyrazole (e.g., 1,3-dimethyl) appear near δ 2.1–2.5 ppm.
- HRMS data for analogs show deviations <0.005 Da from calculated values, confirming structural fidelity .
Biological Activity
The compound 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C12H18F2N5 |
| Molecular Weight | 305.76 g/mol |
| CAS Number | 1856075-89-2 |
Antibacterial Activity
Research indicates that pyrazole derivatives exhibit significant antibacterial properties. The specific compound under review has been tested against various Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
- Staphylococcus aureus : MIC values ranging from 0.0039 to 0.025 mg/mL.
- Escherichia coli : Displayed moderate sensitivity with MIC values around 8.33 to 23.15 µM.
Table 1 summarizes the antibacterial activity of the compound against selected bacterial strains:
| Bacterial Strain | MIC (µM) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 | High |
| Escherichia coli | 8.33 - 23.15 | Moderate |
| Bacillus subtilis | 4.69 - 22.9 | Moderate to Good |
| Pseudomonas aeruginosa | 13.40 - 137.43 | Moderate |
Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal properties, particularly against strains such as Candida albicans.
Key Findings:
- The compound exhibited antifungal activity with MIC values ranging from 16.69 to 78.23 µM against C. albicans and other fungal strains.
The mechanisms by which this compound exerts its antibacterial and antifungal effects are not fully elucidated but are believed to involve interference with microbial cell wall synthesis or disruption of metabolic pathways essential for microbial survival.
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar pyrazole derivatives suggest that the presence of halogen substituents significantly enhances biological activity. The fluorine atoms in the structure may contribute to increased lipophilicity and membrane permeability, facilitating better interaction with microbial targets.
Case Studies
Several studies have focused on the efficacy of pyrazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated a series of pyrazole derivatives, including the compound , demonstrating broad-spectrum antimicrobial activity.
- Resistance Mechanisms : Research has indicated that certain bacterial strains have developed resistance mechanisms against common antibiotics, making the exploration of novel compounds like this pyrazole derivative crucial for future therapeutic strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
